DMX-5084 is a small molecule inhibitor targeting MAP4K4 (Mitogen-Activated Protein Kinase Kinase Kinase 4), a serine/threonine kinase involved in various cellular processes, including cell proliferation, differentiation, and survival. This compound has garnered attention for its potential therapeutic applications in treating diseases associated with aberrant MAP4K4 activity, particularly in cancer and inflammatory disorders.
DMX-5084 is classified as a kinase inhibitor, specifically targeting the MAP4K4 enzyme. It falls under the broader category of anti-cancer agents due to its role in inhibiting pathways that promote tumor growth and survival.
The synthesis of DMX-5084 typically involves several steps that include the formation of key intermediates followed by final coupling reactions. While specific synthetic routes are proprietary, general methods for synthesizing similar MAP4K4 inhibitors often involve:
The synthetic process may also utilize techniques such as:
The molecular structure of DMX-5084 can be represented by its chemical formula with a molecular weight of approximately 218.25 g/mol. The compound features a complex arrangement that includes aromatic rings and functional groups conducive to its biological activity.
The structural data can be visualized through various cheminformatics tools that provide insights into the three-dimensional conformation of DMX-5084, which is crucial for understanding its interaction with biological targets.
DMX-5084 may undergo several chemical reactions typical of organic compounds:
The reactions can be facilitated using various reagents:
DMX-5084 exerts its inhibitory effects on MAP4K4 by binding to the active site of the kinase, preventing substrate phosphorylation. This inhibition disrupts downstream signaling pathways typically activated by MAP4K4, which can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Studies have demonstrated that DMX-5084 effectively reduces MAP4K4 activity in vitro, correlating with decreased cell viability in various cancer cell lines. The specificity of DMX-5084 for MAP4K4 over other kinases is critical to minimize off-target effects.
DMX-5084 is generally characterized by:
The chemical stability of DMX-5084 under physiological conditions is essential for its effectiveness as a therapeutic agent. Stability studies indicate that it retains activity over time when stored under recommended conditions.
DMX-5084 has several notable applications in scientific research:
DMX-5084 (CAS 2306178-56-1) is a heterocyclic organic compound with the systematic name 3,7-dihydro-5-[4-(2-methoxyethoxy)phenyl]-7-phenyl-4H-pyrrolo[2,3-d]pyrimidin-4-one. Its molecular formula is C₂₁H₁₉N₃O₃, corresponding to a molecular weight of 361.39 g/mol [1] [5]. The core structure features an imidazopyrimidinone scaffold substituted with phenyl and 4-(2-methoxyethoxy)phenyl groups, which are critical for kinase binding [6]. The canonical SMILES representation is: COCCOC1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=CC=C4 [1] [5].
Synthesis of DMX-5084 originated from pharmacophore modeling and virtual screening of bioactive libraries. Initial hit DMX-4640 (IC₅₀ = 40 nM against MAP4K4) was optimized via structure-guided design. Key steps included:
Table 1: Structural Identifiers of DMX-5084
| Property | Value |
|---|---|
| CAS Number | 2306178-56-1 |
| Molecular Formula | C₂₁H₁₉N₃O₃ |
| Molecular Weight | 361.39 g/mol |
| IUPAC Name | 3,7-dihydro-5-[4-(2-methoxyethoxy)phenyl]-7-phenyl-4H-pyrrolo[2,3-d]pyrimidin-4-one |
| SMILES | COCCOC1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=CC=C4 |
DMX-5084 exhibits poor aqueous solubility (<1 mg/mL in water), limiting its utility for intravenous administration [1] [4]. However, it demonstrates high solubility in organic solvents:
Stability assessments indicate that the compound remains stable for ≥3 years when stored as a powder at -20°C [1] [5]. In plasma, rapid hydrolysis of its phosphate pro-drug (DMX-10001) releases active DMX-5084, achieving therapeutic concentrations within 30 minutes of infusion [4].
Formulation Challenges:
Table 2: Solubility and Stability Profile
| Parameter | Value |
|---|---|
| Water Solubility | Insoluble |
| DMSO Solubility | 72 mg/mL (199.23 mM) |
| Ethanol Solubility | 1.5 mg/mL |
| Storage Stability | -20°C, stable ≥3 years (powder) |
| Plasma Stability | Rapid release from pro-drug DMX-10001 |
DMX-5084 is a nanomolar inhibitor of MAP4K4 (IC₅₀ = 3 nM), with selectivity over 141 kinases at 1 µM [5] [6]. Key SAR insights include:
Critical Pharmacophores:
Selectivity Profile:
Modifications to the methoxyethoxy group (e.g., elongation or branching) reduce potency, while replacing the N7-phenyl with alkyl chains abolishes activity [6].
Table 3: Kinase Selectivity Profile
| Kinase Target | pIC₅₀ | IC₅₀ Equivalent |
|---|---|---|
| MAP4K4 | 8.55 | 3 nM |
| MINK1/MAP4K6 | 8.18 | 6.61 nM |
| TNIK/MAP4K7 | 7.96 | 10.96 nM |
| GCK/MAP4K2 | 6.50 | 316 nM |
| GLK/MAP4K3 | 4.95 | 11.2 µM |
| VEGFR | 5.72 | 1.91 µM |
Binding Mode:
X-ray crystallography confirms that DMX-5084 stabilizes MAP4K4 in a DFG-out conformation, where the folded P-loop occludes off-target kinases. The methoxyethoxy group extends into a solvent channel, explaining its role in enhancing solubility without compromising affinity [6].
CAS No.:
CAS No.: 13734-41-3
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 20184-94-5